molecular formula C16H13FN4O4 B11553534 3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11553534
M. Wt: 344.30 g/mol
InChI Key: YUPRXAOMEDPTDN-DJKKODMXSA-N
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Description

3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a nitrophenyl group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced by reacting the benzamide intermediate with hydrazine hydrate.

    Addition of the Nitrophenyl Group: The final step involves the condensation of the hydrazinecarbonyl intermediate with 4-nitrobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common nucleophiles include hydroxide ions (OH⁻) and amines (RNH₂).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-ethylbenzamide: Similar structure but lacks the nitrophenyl and hydrazinecarbonyl groups.

    4-Nitrobenzamide: Contains the nitrophenyl group but lacks the fluoro and hydrazinecarbonyl groups.

    N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide: Similar structure but lacks the fluoro group.

Uniqueness

3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of all three functional groups (fluoro, nitrophenyl, and hydrazinecarbonyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13FN4O4

Molecular Weight

344.30 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13FN4O4/c17-13-3-1-2-12(8-13)16(23)18-10-15(22)20-19-9-11-4-6-14(7-5-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+

InChI Key

YUPRXAOMEDPTDN-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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